2-Butyloctanoyl chloride 2-Butyloctanoyl chloride
Brand Name: Vulcanchem
CAS No.: 100246-69-3
VCID: VC7930943
InChI: InChI=1S/C12H23ClO/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3
SMILES: CCCCCCC(CCCC)C(=O)Cl
Molecular Formula: C12H23ClO
Molecular Weight: 218.76 g/mol

2-Butyloctanoyl chloride

CAS No.: 100246-69-3

Cat. No.: VC7930943

Molecular Formula: C12H23ClO

Molecular Weight: 218.76 g/mol

* For research use only. Not for human or veterinary use.

2-Butyloctanoyl chloride - 100246-69-3

Specification

CAS No. 100246-69-3
Molecular Formula C12H23ClO
Molecular Weight 218.76 g/mol
IUPAC Name 2-butyloctanoyl chloride
Standard InChI InChI=1S/C12H23ClO/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3
Standard InChI Key RWUTXZOKQFXNQM-UHFFFAOYSA-N
SMILES CCCCCCC(CCCC)C(=O)Cl
Canonical SMILES CCCCCCC(CCCC)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

2-Butyloctanoyl chloride (theoretical IUPAC name: 2-butyloctanoyl chloride) is a derivative of 2-butyloctanoic acid, where the hydroxyl group is replaced by a chlorine atom. Its molecular formula is C₁₂H₂₃ClO, with a molar mass of 218.77 g/mol. The compound features a branched alkyl chain, with a butyl group attached to the second carbon of an octanoyl chloride backbone.

Stereochemistry and Isomerism

Synthesis Methods

While no direct synthesis of 2-butyloctanoyl chloride is documented, analogous pathways from 2-butyl-1-octanol and octanoyl chloride provide a framework for its production.

Aldol Condensation and Reduction

A patent outlines a two-step synthesis of 2-butyl-1-octanol:

  • Aldol condensation: n-Hexyl aldehyde undergoes condensation catalyzed by barium hydroxide to form 2-butyl-2-octenal.

  • Reduction: Palladium carbon and sodium borohydride sequentially reduce the enal to 2-butyl-1-octanol .

To produce 2-butyloctanoyl chloride, the alcohol intermediate could be oxidized to 2-butyloctanoic acid (e.g., using Jones reagent) and then treated with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] .

Chlorination of 2-Butyloctanoic Acid

Reaction conditions for analogous acyl chlorides suggest:

2-Butyloctanoic acid+SOCl22-Butyloctanoyl chloride+SO2+HCl\text{2-Butyloctanoic acid} + \text{SOCl}_2 \rightarrow \text{2-Butyloctanoyl chloride} + \text{SO}_2 + \text{HCl}

Key parameters:

  • Temperature: 70–80°C

  • Solvent: Toluene or dichloromethane

  • Yield: ~85–90% (estimated from similar reactions)

Physical and Chemical Properties

Data extrapolated from octanoyl chloride , 2-methylbutyryl chloride , and 2-butyl-1-octanol :

PropertyValueSource Analog
Boiling Point195–210°C (lit.)Octanoyl chloride
Density0.95–0.98 g/mL (25°C)2-Methylbutyryl chloride
Refractive Index1.425–1.435 (n²⁰/D)2-Methylbutyryl chloride
Flash Point75–85°COctanoyl chloride
Water SolubilityReacts violently2-Methylbutyryl chloride

Reactivity

  • Hydrolysis: Rapidly hydrolyzes in water to 2-butyloctanoic acid and HCl .

  • Nucleophilic Acylation: Reacts with amines (e.g., to form amides) and alcohols (e.g., to form esters) .

Applications in Industry and Research

Surfactant Synthesis

2-Butyloctanoyl chloride could serve as a precursor for alkyl triazole glycosides (ATGs), a class of bio-related surfactants . Reaction with propargyl glycosides via click chemistry might yield ATGs with tailored hydrophobicity.

Pharmaceutical Intermediates

Analogous to octanoyl chloride’s use in prodrug synthesis , this compound could acylate hydroxyl or amino groups in drug molecules to enhance lipophilicity.

Fragrance and Flavor Chemistry

Branched acyl chlorides are intermediates in ester synthesis for fruity or floral notes . For example, reaction with geraniol may yield geranyl 2-butyloctanoate.

Regulatory and Environmental Considerations

  • TSCA Status: Likely compliant (based on 2-methylbutyryl chloride) .

  • WGK Germany: Class 3 (severely hazardous to water) .

  • Biodegradation: Expected to hydrolyze rapidly in aquatic environments, but the 2-butyloctanoic acid byproduct may persist .

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